molecular formula C19H22N4O4 B2577199 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine CAS No. 946283-57-4

3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine

Cat. No.: B2577199
CAS No.: 946283-57-4
M. Wt: 370.409
InChI Key: OCVPRCXNDBXROI-UHFFFAOYSA-N
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Description

3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine is a useful research compound. Its molecular formula is C19H22N4O4 and its molecular weight is 370.409. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Activity

One line of research has identified derivatives of the Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as promising anti-mycobacterial agents. These compounds have shown potential in fighting Mycobacterium tuberculosis, with some derivatives demonstrating low cytotoxicity and significant therapeutic index, indicating potential for further development as tuberculosis treatments (S. Pancholia et al., 2016).

Antimicrobial and Analgesic Activities

Synthesis and evaluation of new pyridine derivatives, including those similar in structure to Benzo[d][1,3]dioxol-5-yl derivatives, have been reported to exhibit variable antimicrobial and modest analgesic activities against a range of bacterial and fungal strains (N. Patel et al., 2011).

Neuroprotective Activity

Studies on related compounds, such as 8-alkylamino-1,4-benzoxazine antioxidants, have demonstrated neuroprotective effects. These compounds have shown the ability to prevent ATP level decrease in astrocytes under hypoxic conditions and protect against brain damage in animal models, which might mimic lesions underlying cerebral palsy (M. Largeron et al., 2001).

Synthetic Methodologies

Research has also focused on developing synthetic methodologies for creating derivatives of the Benzo[d][1,3]dioxol-5-yl compound. This includes electrooxidative cyclization techniques for creating novel oxazinane and oxazolidine derivatives, showcasing the versatility and synthetic potential of these compounds in medicinal chemistry (M. Okimoto et al., 2012).

Novel Pharmacological Properties

Further, novel 1,4-benzoxazine derivatives have been explored for their interesting pharmacological properties, indicating a broad scope of application in the development of new therapeutic agents (M. Largeron & Hélène Dupuy et al., 1995).

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-2-11-25-18-6-5-17(20-21-18)22-7-9-23(10-8-22)19(24)14-3-4-15-16(12-14)27-13-26-15/h3-6,12H,2,7-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVPRCXNDBXROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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